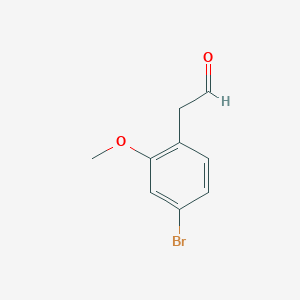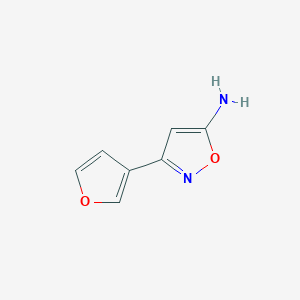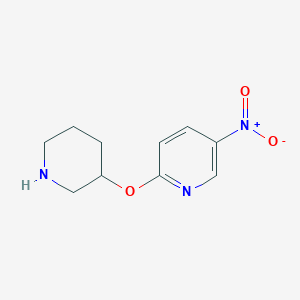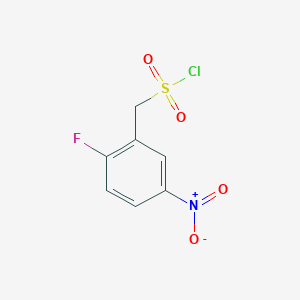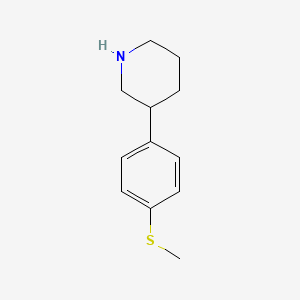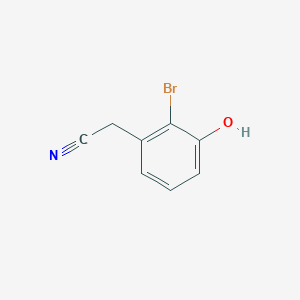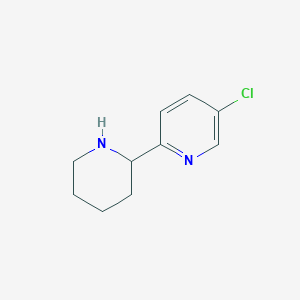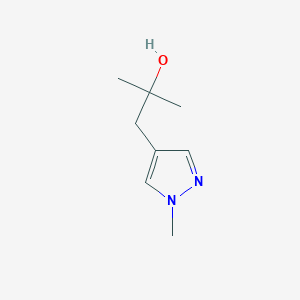
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a hydroxyl group on the propan-2-ol chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of methylhydrazine with acetylacetone under reflux conditions can yield 1-methyl-1H-pyrazole.
-
Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-methyl-1H-pyrazole with an appropriate alkyl halide, such as 2-chloro-2-methylpropan-2-ol, in the presence of a base like potassium carbonate.
-
Purification: : The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative without the propan-2-ol chain.
2-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group on the propan-2-ol chain.
1-methyl-3,5-dimethyl-1H-pyrazole: Contains additional methyl groups on the pyrazole ring.
Uniqueness
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives. The hydroxyl group enhances its solubility and reactivity, while the methyl group contributes to its stability and biological activity.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-methyl-1-(1-methylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)4-7-5-9-10(3)6-7/h5-6,11H,4H2,1-3H3 |
InChI-Schlüssel |
ORFBIGCXNYESJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CN(N=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


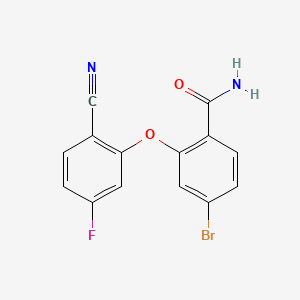
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
![1-[(6-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13609398.png)
